molecular formula C8H12N2O B3008274 2-Ethoxy-5-methylpyridin-3-amine CAS No. 1538168-20-5

2-Ethoxy-5-methylpyridin-3-amine

Cat. No.: B3008274
CAS No.: 1538168-20-5
M. Wt: 152.197
InChI Key: HVOGGTKJBQEZJP-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylpyridin-3-amine is a substituted pyridine derivative characterized by an ethoxy group at position 2, a methyl group at position 5, and an amine moiety at position 3.

The molecular formula of this compound is inferred to be C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol, based on structurally similar compounds like 5-Ethoxy-6-methylpyridin-2-amine (CAS 73101-79-8) . Its ethoxy substituent distinguishes it from methoxy-containing analogs, impacting properties such as lipophilicity and steric bulk.

Properties

IUPAC Name

2-ethoxy-5-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOGGTKJBQEZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and an arylboronic acid as the coupling partner. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with ethylboronic acid under palladium-catalyzed conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Ethoxy-5-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The ethoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-Ethoxy-5-methylpyridin-3-amine with structurally related pyridine derivatives, emphasizing substituent positions, physicochemical properties, and applications:

Compound Name CAS No. Substituent Positions Molecular Formula MW (g/mol) Key Properties Applications Sources
This compound Not provided 2-ethoxy, 5-methyl, 3-amine C₈H₁₂N₂O 152.19 Discontinued; moderate lipophilicity Research intermediates
6-Methoxy-5-methylpyridin-3-amine 6635-91-2 6-methoxy, 5-methyl, 3-amine C₇H₁₀N₂O 138.17 High purity; lower steric bulk Pharmaceutical synthesis
5-Ethoxy-6-methylpyridin-2-amine 73101-79-8 5-ethoxy, 6-methyl, 2-amine C₈H₁₂N₂O 152.19 Commercially available Chemical intermediates
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 1249109-42-9 Bipyridine with 2-methoxy C₁₁H₁₁N₃O 201.23 Complex structure; bipyridine core Catalysis, ligand design

Substituent Effects on Properties

  • Ethoxy vs. However, the larger ethoxy group may introduce steric hindrance, reducing binding affinity to certain targets .
  • Positional Isomerism : The amine group’s position (e.g., 2- vs. 3-amine) alters hydrogen-bonding capacity. For example, 5-Ethoxy-6-methylpyridin-2-amine (CAS 73101-79-8) has a distinct electronic profile compared to the target compound, affecting reactivity in coupling reactions .
  • Similarity Scores : Computational analyses rank 6-Methoxy-5-methylpyridin-3-amine (CAS 6635-91-2) as highly similar (0.96) to this compound, suggesting overlapping synthetic or biological applications .

Biological Activity

2-Ethoxy-5-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its structural features, which include an ethoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring, along with an amino group at the 3-position. These characteristics influence its interactions with biological targets and its overall pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

Key Features:

  • Ethoxy Group: Enhances solubility and may influence binding affinity.
  • Methyl Group: Affects steric properties and reactivity.
  • Amino Group: Capable of forming hydrogen bonds with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has shown promise as a potential ligand in biochemical assays, particularly in enzyme interaction studies. Its mechanism of action may involve:

  • Binding to Enzymes: The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
  • Kinase Inhibition: Preliminary studies suggest that it could inhibit certain kinases, which are crucial in cancer signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of pyridine, including this compound, exhibit antimicrobial properties. These compounds can serve as precursors to antibiotics, contributing to the development of new therapeutic agents against resistant bacterial strains. For instance, studies have highlighted its role as a precursor in the synthesis of streptonigrin, an antibiotic effective against Gram-positive bacteria.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. The structural modifications inherent in this compound allow for exploration into structure-activity relationships (SAR), which could lead to more potent analogs.

Case Studies

  • Inhibition of Kinases:
    • A study demonstrated that this compound exhibited inhibitory activity against specific kinases involved in cancer progression. This finding positions it as a candidate for further development in targeted cancer therapies.
  • Antibiotic Development:
    • Research focusing on the biosynthesis pathways of streptonigrin revealed that compounds like this compound are critical intermediates, suggesting their importance in combating antibiotic resistance.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
This compound Ethoxy at 2-positionPotential kinase inhibitor; antimicrobial
2-Methoxy-5-methylpyridin-3-amine Methoxy at 2-positionPrecursor to streptonigrin; enzyme ligand
6-Methoxy-2-methylpyridin-3-amine Methoxy at position 6Varies in biological activity compared to 3-amino

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